![molecular formula C28H24BrN3O2 B400862 1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 314034-66-7](/img/structure/B400862.png)
1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline moiety, which is a heterocyclic aromatic ring system with wide applications in medicinal chemistry . The molecule also contains a bromine atom, a methoxy group, and a dihydropyrazol ring.
Molecular Structure Analysis
The molecular formula of this compound is C28H24BrN3O2. It contains a quinoline ring, which is a fused ring system with a benzene ring and a pyridine ring. The presence of the bromine atom, the methoxy group, and the dihydropyrazol ring add complexity to the molecule.科学的研究の応用
Synthesis and Biological Activity
Quinoline and pyrazole derivatives are frequently explored for their potential biological activities. For example, research on the synthesis of 3-heteroarylthioquinoline derivatives has revealed significant antituberculosis activity, with certain compounds showing no toxic effects against mouse fibroblast cell lines in vitro (Selvam Chitra et al., 2011). Similarly, new arylsulfonamide-based quinolines have been synthesized and evaluated for antioxidant, antifungal, and antibacterial activities, demonstrating considerable efficacy against various pathogens (L. Jyothish Kumar & V. Vijayakumar, 2017).
Antibacterial and Antifungal Research
Compounds with quinoline cores are also synthesized for their antibacterial and antifungal properties. Studies have reported the creation of heterocyclic systems containing bridged nitrogen atoms with notable antibacterial activity (Xin-Ping Hui et al., 2000). This suggests a potential area of research application for similar compounds in developing new antimicrobial agents.
Antioxidant Properties
Research into quinoline derivatives extends into evaluating their antioxidant properties. A study on pyrazole derivatives containing the 2-methylquinoline ring system revealed potential antimicrobial agents with significant antibacterial activity (G. Raju et al., 2016). Another investigation into the oxidative coupling of quinoline ethanone derivatives showcased innovative synthetic pathways that could be of interest in organic chemistry and pharmaceutical synthesis (P. Chauhan et al., 2017).
Synthetic Methodologies and Chemical Properties
The field of synthetic organic chemistry frequently explores compounds like quinolines for novel reaction mechanisms and synthetic routes. For instance, research into the synthesis of pyrazole derivatives with a 2-methylquinoline ring system has shown these compounds to possess antimicrobial properties, underscoring the diverse applicability of these molecules in developing new therapeutics (G. Raju et al., 2016).
将来の方向性
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the biological activities of many quinoline derivatives, this compound could be a candidate for further medicinal chemistry research .
特性
IUPAC Name |
1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrN3O2/c1-17-27(25-16-26(32(31-25)18(2)33)19-9-12-22(34-3)13-10-19)28(20-7-5-4-6-8-20)23-15-21(29)11-14-24(23)30-17/h4-15,26H,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVMIKBVOBDRDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)OC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[2-(4-bromobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B400782.png)
![7-benzyl-8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400783.png)
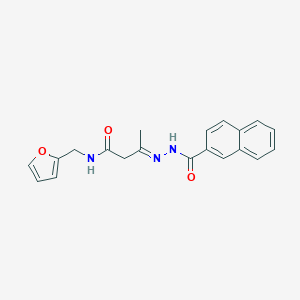


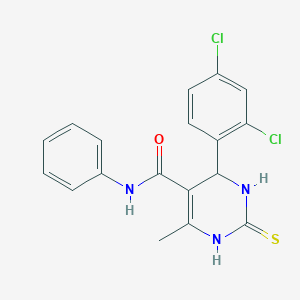
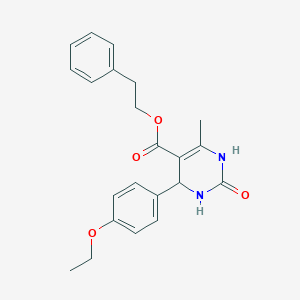
![11-(1,4-dioxan-2-yl)-N-[4-(methyloxy)phenyl]undecanamide](/img/structure/B400795.png)
![2-[(Diphenylacetyl)amino]benzamide](/img/structure/B400797.png)

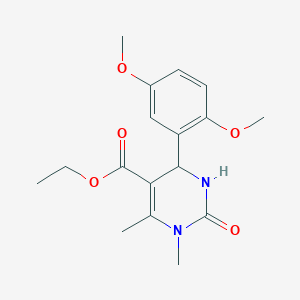
![4-[2,3-bis(methyloxy)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B400802.png)
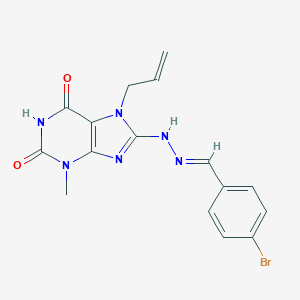
![2-[(7-decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B400804.png)